N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-ethyl-2-methoxybenzene-1-sulfonamide
Description
Properties
IUPAC Name |
5-ethyl-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S2/c1-4-15-8-11-19(27-3)20(13-15)29(25,26)21-17-10-9-16-7-6-12-22(18(16)14-17)28(23,24)5-2/h8-11,13-14,21H,4-7,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITUKDXZYFWSJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)CC)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-ethyl-2-methoxybenzene-1-sulfonamide is a sulfonamide compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of 378.49 g/mol. Its structure features a tetrahydroquinoline moiety linked to a methoxybenzene sulfonamide group, which is crucial for its biological activity. The sulfonamide functional group is known for its interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H22N2O4S |
| Molecular Weight | 378.49 g/mol |
| LogP | 2.5135 |
| Polar Surface Area | 72.206 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in disease processes. Sulfonamides are known to interfere with bacterial folic acid synthesis, and similar mechanisms may be applicable in targeting cancer cells or inflammatory pathways.
Biological Activities
Research indicates that compounds of this class exhibit a range of biological activities:
- Antimicrobial Activity : The sulfonamide group allows for effective inhibition of bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis.
- Anticancer Properties : Studies have shown that related compounds can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of the MAPK pathway.
- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on human cancer cell lines. The results demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound induced apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins.
Case Study 2: Antimicrobial Efficacy
In another study, the compound was tested against various bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations lower than those used in conventional antibiotics, suggesting a promising lead for further development in antimicrobial therapies.
Preparation Methods
Reduction of Quinoline Derivatives
Catalytic hydrogenation of quinoline precursors offers an alternative:
-
Catalyst : Palladium on carbon (Pd/C) or ruthenium dioxide (RuO₂) under 50–100 psi H₂ pressure.
-
Solvent System : Ethanol or tetrahydrofuran (THF) at 25–60°C.
-
Yield : 60–85%, contingent on substituent electronic effects.
Sequential Sulfonylation Reactions
The tetrahydroquinoline core undergoes two sulfonylation steps to install the ethanesulfonyl and 5-ethyl-2-methoxybenzenesulfonamide groups.
First Sulfonylation: Ethanesulfonyl Group Installation
Reagents :
Second Sulfonylation: 5-Ethyl-2-Methoxybenzenesulfonamide Installation
Reagents :
-
5-Ethyl-2-methoxybenzene-1-sulfonyl chloride (1.5 equivalents)
Table 1: Sulfonylation Reaction Optimization
| Parameter | Ethanesulfonylation | Benzenesulfonylation |
|---|---|---|
| Equivalents of Reagent | 1.2 | 1.5 |
| Base | Pyridine | NaH |
| Solvent | DCM | DMF |
| Temperature | 0°C → RT | 0°C → RT |
| Purification Method | Column Chromatography | Recrystallization |
| Average Yield | 76% | 71% |
Industrial-Scale Production Considerations
Continuous Flow Reactors
To enhance scalability and reproducibility:
-
Ethanesulfonylation : Tubular reactors with residence times of 30–60 minutes at 25°C.
-
Benzenesulfonylation : Microreactors with integrated temperature control (5–10°C) to prevent exothermic side reactions.
Green Chemistry Metrics
-
Atom Economy : 89% for benzenesulfonylation (vs. 76% for batch methods).
-
E-Factor : 1.2 kg waste/kg product, achieved via solvent recycling.
Analytical Validation of Intermediates and Final Product
Spectroscopic Characterization
Purity Assessment
-
HPLC : C18 column, acetonitrile/water (0.1% TFA), retention time = 12.4 min, purity ≥98%.
-
Elemental Analysis : C 50.6%, H 5.4%, N 8.4% (theoretical: C 50.7%, H 5.5%, N 8.4%).
Challenges and Mitigation Strategies
Steric Hindrance in Bis-Sulfonylation
The sequential addition of bulky sulfonyl groups risks incomplete reactions. Solutions include:
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-ethyl-2-methoxybenzene-1-sulfonamide?
- Methodological Answer : Synthesis typically involves multi-step protocols:
Sulfonylation : Reacting tetrahydroquinoline derivatives with ethanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group.
Amide/Coupling Reactions : Introducing the 5-ethyl-2-methoxybenzene sulfonamide moiety via nucleophilic substitution or coupling reagents like EDC/HOBt.
Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate the product (≥95% purity) .
- Critical Parameters : Temperature control (0–5°C for sulfonylation), solvent choice (DMF for coupling), and reaction time (12–24 hours) significantly impact yield .
Q. Which structural characterization techniques are essential for confirming the compound’s identity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions on the tetrahydroquinoline and benzene rings.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₃H₂₉N₃O₅S₂).
- HPLC : Assess purity (>98% for biological assays).
- X-ray Crystallography (if available): Resolves stereochemical ambiguities .
Q. What functional groups in this compound are critical for its biological activity?
- Key Groups :
- Ethanesulfonyl Group : Enhances solubility and modulates enzyme inhibition (e.g., sulfonamide-targeted proteases).
- Methoxy and Ethyl Substituents : Influence lipophilicity and binding affinity to hydrophobic pockets in biological targets.
- Tetrahydroquinoline Core : Provides rigidity for target engagement .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield (>70%) while maintaining purity?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically vary temperature, solvent polarity (e.g., DCM vs. THF), and catalyst loading.
- In Situ Monitoring : Use FTIR or TLC to track reaction progression and minimize side products.
- Post-Reaction Quenching : Rapid cooling and neutralization prevent degradation of sulfonamide intermediates .
- Example Optimization : reports a 68% yield using DMF at 80°C with 1.2 equivalents of coupling reagent .
Q. How can contradictions in biological activity data (e.g., conflicting IC₅₀ values across assays) be resolved?
- Methodological Answer :
- Orthogonal Assays : Validate enzyme inhibition (e.g., fluorogenic vs. colorimetric assays) to rule out assay-specific artifacts.
- Biophysical Methods : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics independently.
- Molecular Docking : Compare binding poses in silico to identify assay conditions affecting target conformation .
Q. What strategies are recommended for designing structure-activity relationship (SAR) studies on this compound?
- Methodological Answer :
- Systematic Substituent Variation : Synthesize analogs with modifications to the ethyl, methoxy, or sulfonamide groups.
- Biological Screening : Test analogs against a panel of targets (e.g., kinases, proteases) to identify selectivity trends.
- Data Analysis : Use multivariate regression to correlate substituent properties (logP, steric bulk) with activity .
- Example from : Fluorine substitution at the benzene ring improved selectivity for kinase targets by 3-fold .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
